

# The Pharmacological Profile of Enazadrem Phosphate (VX-548): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Enazadrem Phosphate |           |
| Cat. No.:            | B1671267            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Enazadrem phosphate, also known as suzetrigine (VX-548), is a first-in-class, orally bioavailable, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8. Developed by Vertex Pharmaceuticals, it represents a significant advancement in the field of analgesia, offering a novel, non-opioid mechanism of action for the treatment of moderate-to-severe acute pain. By selectively targeting NaV1.8, a channel predominantly expressed in peripheral pain-sensing neurons, enazadrem phosphate effectively reduces pain signal transmission without the central nervous system side effects and addictive potential associated with opioids. This technical guide provides a comprehensive overview of the pharmacological profile of enazadrem phosphate, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety data from key clinical trials.

### **Mechanism of Action**

**Enazadrem phosphate** exerts its analgesic effect through the selective and potent inhibition of the NaV1.8 sodium channel. NaV1.8 plays a crucial role in the generation and propagation of action potentials in nociceptive neurons of the peripheral nervous system.

#### Allosteric Inhibition of NaV1.8



Unlike traditional sodium channel blockers that target the channel's pore, **enazadrem phosphate** employs a novel allosteric mechanism. It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in a closed, non-conducting state. This tonic inhibition of NaV1.8 reduces the excitability of sensory neurons, thereby dampening the transmission of pain signals to the central nervous system.



Click to download full resolution via product page

**Figure 1:** Mechanism of Allosteric Inhibition of NaV1.8 by **Enazadrem Phosphate**.



# In Vitro Pharmacology

The in vitro pharmacological properties of **enazadrem phosphate** have been characterized through a series of electrophysiological and binding assays.

# **Potency and Selectivity**

**Enazadrem phosphate** is a highly potent inhibitor of human NaV1.8 channels. In vitro studies have demonstrated its exquisite selectivity for NaV1.8 over other NaV channel subtypes and a wide range of other molecular targets.

| Target                            | Assay Type                   | Species | IC50     | Selectivity<br>vs. other<br>NaV<br>subtypes | Reference(s |
|-----------------------------------|------------------------------|---------|----------|---------------------------------------------|-------------|
| NaV1.8                            | Electrophysio<br>logy        | Human   | 0.7 nM   | ≥31,000-fold                                | _           |
| Other NaV<br>Subtypes             | Electrophysio<br>logy        | Human   | >21.7 μM | -                                           | _           |
| 180 Other<br>Molecular<br>Targets | Various<br>Binding<br>Assays | -       | -        | High                                        | _           |

Table 1: In Vitro Potency and Selectivity of Enazadrem Phosphate

## **Experimental Protocols: In Vitro Assays**

- Objective: To determine the potency and selectivity of enazadrem phosphate on human NaV channels.
- Methodology: Manual patch-clamp electrophysiology was performed on cells recombinantly expressing human NaV channels and on dissociated human dorsal root ganglion (DRG) neurons.
  - Cell Preparation: Dissociated primary DRG neurons were isolated from humans and cultured on glass coverslips.



- Recording: Whole-cell voltage-clamp recordings were used to measure tetrodotoxinresistant (TTX-R) currents, which are characteristic of NaV1.8.
- Voltage Protocol: A simple voltage protocol stepping from a holding potential of -90 mV to
  -10 or 0 mV was used to assess the inhibition by suzetrigine. For selectivity assessments,
  voltage clamp protocols were designed to evaluate potency across both closed and
  inactivated states of the channels.
- Data Analysis: The concentration of suzetrigine that resulted in 50% of the maximum inhibition (IC50) was calculated.



Click to download full resolution via product page

Figure 2: Experimental Workflow for In Vitro Electrophysiology Assay.

#### **Pharmacokinetics**

**Enazadrem phosphate** exhibits favorable pharmacokinetic properties that support oral administration.

**Human Pharmacokinetic Parameters** 

| Parameter                       | Value             | Condition | Reference(s) |
|---------------------------------|-------------------|-----------|--------------|
| Tmax (median)                   | ~3 hours          | Fasting   |              |
| Tmax (median)                   | ~5 hours          | With food | -            |
| Effective Half-life             | ~23.6 hours       | -         | -            |
| Apparent Volume of Distribution | 495 L             | -         | -            |
| Protein Binding                 | High              | -         | -            |
| Metabolism                      | CYP3A4 and CYP3A5 | -         | -            |



Table 2: Human Pharmacokinetic Parameters of Enazadrem Phosphate (Suzetrigine)

# **Preclinical Pharmacokinetics (Rat Model)**

A study in rats revealed significant gender differences in the pharmacokinetics of **enazadrem phosphate**.

| Parameter            | Male Rats            | Female Rats           | Reference(s) |
|----------------------|----------------------|-----------------------|--------------|
| AUC0-t (IV)          | 253.8 ± 6.3 ng·h/mL  | 1505.8 ± 47.3 ng·h/mL |              |
| Clearance (IV)       | 65.1 ± 1.7 mL/min/kg | 12.5 ± 0.8 mL/min/kg  | -            |
| Oral Bioavailability | 11%                  | 96%                   | •            |

Table 3: Preclinical Pharmacokinetic Parameters of Enazadrem Phosphate in Rats

# **Clinical Efficacy and Safety**

**Enazadrem phosphate** has demonstrated significant efficacy and a favorable safety profile in Phase II and Phase III clinical trials for the treatment of moderate-to-severe acute pain and painful diabetic peripheral neuropathy.

# **Acute Pain (Post-Surgical Setting)**

- Study Design: Two randomized, double-blind, placebo-controlled pivotal trials were conducted in patients following abdominoplasty and bunionectomy surgeries. A third singlearm study evaluated safety and effectiveness in a broad range of surgical and non-surgical acute pain conditions.
- Dosage: An initial oral dose of 100 mg followed by 50 mg every 12 hours.
- Primary Endpoint: Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.



| Trial          | Primary Endpoint<br>(SPID48 LS Mean<br>Difference vs.<br>Placebo) | p-value | Reference(s) |
|----------------|-------------------------------------------------------------------|---------|--------------|
| Abdominoplasty | 48.4 (95% CI: 33.6,<br>63.1)                                      | <0.0001 |              |
| Bunionectomy   | 29.3 (95% CI: 14.0,<br>44.6)                                      | 0.0002  | -            |

#### Table 4: Phase III Efficacy Results in Acute Pain

- Key Secondary Endpoint: Time to meaningful pain relief (≥2-point reduction in Numeric Pain Rating Scale - NPRS). The median time to meaningful pain relief was significantly shorter for enazadrem phosphate (2 hours in abdominoplasty and 4 hours in bunionectomy) compared to placebo (8 hours in both studies).
- Safety: Enazadrem phosphate was generally well-tolerated, with most adverse events being mild to moderate in severity. The incidence of adverse events was lower in the enazadrem phosphate arm compared to the placebo arm.

## Painful Diabetic Peripheral Neuropathy (DPN)

- Study Design: A randomized, double-blind, active-controlled, dose-ranging study.
- Dosage: Once-daily doses of 23 mg (low), 46 mg (mid), and 69 mg (high).
- Primary Endpoint: Change from baseline in the weekly average of daily pain intensity on the NPRS at Week 12.



| Dose Group             | Mean Change in NPRS at<br>Week 12 | Reference(s) |
|------------------------|-----------------------------------|--------------|
| High Dose (69 mg)      | -2.26                             | _            |
| Mid Dose (46 mg)       | -2.11                             | _            |
| Low Dose (23 mg)       | -2.18                             | _            |
| Pregabalin (Reference) | -2.09                             | _            |

Table 5: Phase II Efficacy Results in Painful Diabetic Peripheral Neuropathy

- Responder Analysis: Over 30% of patients treated with enazadrem phosphate achieved a ≥50% reduction in pain, and over 20% in the mid- and high-dose groups achieved a ≥70% reduction.
- Safety: **Enazadrem phosphate** was generally well-tolerated at all doses. The most common adverse events were mild to moderate.





Click to download full resolution via product page



Figure 3: Clinical Development Pathway of Enazadrem Phosphate.

#### Conclusion

**Enazadrem phosphate** (suzetrigine, VX-548) is a promising, first-in-class, non-opioid analgesic with a novel mechanism of action. Its high potency and selectivity for NaV1.8, combined with a favorable pharmacokinetic profile, translate into significant clinical efficacy in both acute and neuropathic pain settings. The robust clinical trial data, demonstrating a positive benefit-risk profile, position **enazadrem phosphate** as a valuable therapeutic alternative to opioids for the management of moderate-to-severe pain. Further research will continue to elucidate its full therapeutic potential and role in various pain management paradigms.

 To cite this document: BenchChem. [The Pharmacological Profile of Enazadrem Phosphate (VX-548): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671267#pharmacological-profile-of-enazadrem-phosphate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com